molecular formula C8H7BBrFO3 B1280816 4-Bromoacetyl-3-fluorophenylboronic acid CAS No. 481725-36-4

4-Bromoacetyl-3-fluorophenylboronic acid

Cat. No. B1280816
Key on ui cas rn: 481725-36-4
M. Wt: 260.85 g/mol
InChI Key: BXVHKBNJUHSCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456156B2

Procedure details

An oven-dried, 500-milliliter, 3-necked, round-bottomed flask was charged with 5 grams (27.4 millimole) of 4-acetyl-3-fluorophenyl boronic acid and 25 milliliters of methanol under a nitrogen atmosphere. The solution was cooled to 0° C. using an ice bath. To this solution was added 0.2 milliliters (0.55 equivalents) of glacial acetic acid. In a 100 milliliters Erlenmeyer flask was taken 1.27 milliliters (3.95 grams, 24 millimole, 0.9 equivalents) of elemental bromine dissolved in 4 milliliters of cold methanol. The bromine solution was added dropwise to the above solution at 0° C. using an addition funnel. With the addition of Br2, the solution slowly turned light orange and finally to dark orange when addition was complete. After about 5-6 hours, the progress of the reaction was monitored by NMR. Depending on the progress of reaction, another 10-20 mole % of bromine was added after cooling the solution to 0° C. Total reaction time was approximately 24 hours.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][C:5]=1[F:13])(=[O:3])[CH3:2].C(O)(=O)C.[Br:18]Br>CO>[Br:18][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][C:5]=1[F:13])=[O:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)B(O)O)F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.27 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution slowly turned light orange and finally to dark orange when addition
CUSTOM
Type
CUSTOM
Details
Depending on the progress of reaction
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the solution to 0° C
WAIT
Type
WAIT
Details
Total reaction time was approximately 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
Smiles
BrCC(=O)C1=C(C=C(C=C1)B(O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.